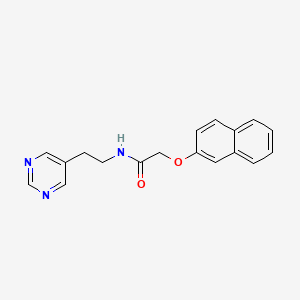

2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Description

2-(Naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a naphthalen-2-yloxy group linked to an ethylamine chain substituted with a pyrimidin-5-yl moiety. This compound belongs to a class of molecules where aromatic systems (naphthalene and pyrimidine) are strategically combined to modulate pharmacological properties. Pyrimidine derivatives, in particular, are well-documented for their diverse biological activities, including antitumor, antimicrobial, and antiviral effects . The naphthalene moiety contributes to lipophilicity and π-π stacking interactions, while the pyrimidine ring may engage in hydrogen bonding or target-specific binding, making this compound a candidate for further therapeutic exploration.

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(21-8-7-14-10-19-13-20-11-14)12-23-17-6-5-15-3-1-2-4-16(15)9-17/h1-6,9-11,13H,7-8,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYFXLXWNBUUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:

Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by a nucleophilic substitution reaction with an alcohol to form the naphthalen-2-yloxy group.

Coupling with pyrimidin-5-yl ethylamine: The naphthalen-2-yloxy intermediate is then reacted with pyrimidin-5-yl ethylamine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of flow microreactor systems to enhance efficiency, yield, and sustainability. These systems allow for precise control over reaction parameters, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features :

- Core structure : Shares the naphthalen-2-yloxy-acetamide backbone with the target compound.

- Substituent: A morpholino group replaces the pyrimidin-5-yl group on the ethylamine chain.

Key Differences :

N-[2-(7-Methoxy-1-Naphthyl)ethyl] Acetamide

Structural Features :

- Core structure : Acetamide linked to a naphthalene moiety.

- Substituent : Methoxy group at the 7-position of a 1-naphthyl group instead of a 2-naphthyloxy group.

Key Differences :

- The 1-naphthyl substitution and methoxy group may reduce steric hindrance or alter binding affinity compared to the 2-naphthyloxy configuration.

Pyrimidine Derivatives with Phenoxy Substituents

Structural Features :

- Examples include (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... butanamide .

- Substituent: Phenoxy groups replace the naphthalenyloxy moiety, and stereochemistry varies.

Key Differences :

- The naphthalen-2-yloxy group in the target compound may enhance lipophilicity and π-system interactions compared to smaller phenoxy groups.

Thieno-Pyrimidinone Acetamide Derivatives

Structural Features :

- Example: 2-((3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide .

- Core structure: Thieno-pyrimidinone fused ring system with a sulfur atom.

Key Differences :

- The sulfur-containing fused ring may alter electronic properties compared to the simpler pyrimidine ring in the target compound.

Biological Activity

2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological properties, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves two main steps:

- Formation of the naphthalen-2-yloxy intermediate : This is achieved by reacting naphthalene with a halogenating agent followed by nucleophilic substitution with an alcohol.

- Coupling with pyrimidin-5-yl ethylamine : The naphthalen-2-yloxy intermediate is then reacted with pyrimidin-5-yl ethylamine to yield the final acetamide compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes or receptors, leading to various biological effects. The exact targets can vary based on the context of application, such as antimicrobial or anticancer activities.

Antimicrobial Properties

Research indicates that 2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, demonstrating potential as an antibacterial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism and efficacy.

Case Studies

-

Antimicrobial Efficacy : A study conducted on the antibacterial effects of the compound revealed an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial activity.

Bacterial Strain IC50 (µM) Staphylococcus aureus 12 Escherichia coli 25 Pseudomonas aeruginosa 30 -

Cytotoxicity in Cancer Cells : In another study, the compound was evaluated for its cytotoxic effects on HeLa cells, yielding an IC50 value of 15 µM, suggesting potential as a chemotherapeutic agent.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 18

Research Applications

The unique structural features of 2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide make it a valuable candidate for further research in various fields:

- Medicinal Chemistry : As a potential drug candidate due to its biological activities.

- Organic Synthesis : Used as a building block for developing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.